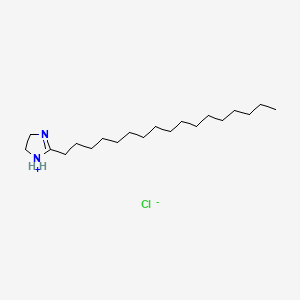

Imidazoline, heptadecyl-, hydrochloride

Description

Historical Context and Evolution of Imidazoline (B1206853) Chemistry Research

The study of imidazoline chemistry dates back to the late 19th century. A pivotal moment in its history was the first synthesis of a simple imidazoline, 2-methyl-imidazoline, by Hofmann in 1888. researchgate.net This was achieved by heating N,N'-diacetylethylenediamine with dry hydrogen chloride. researchgate.net For many decades, research into imidazolines progressed steadily, with chemists developing various synthetic routes from different starting materials. researchgate.net

A significant expansion in the synthesis of imidazoline-containing compounds occurred following the discovery of the imidazoline binding site (IBS) in 1984. researchgate.net This finding unveiled a new area of pharmacological research, spurring interest in imidazolines as potential therapeutic agents. wikipedia.orgnih.gov Consequently, the development of novel synthetic methodologies for creating imidazoline analogs accelerated significantly in the subsequent years. researchgate.netresearchgate.net This evolution has led to a rich and diverse chemistry, allowing for the creation of derivatives with tailored properties, including long-chain variants like heptadecyl imidazoline, for specific scientific and industrial applications. researchgate.net

Academic Significance of Long-Chain Imidazoline Derivatives in Contemporary Science

Long-chain imidazoline derivatives, such as those with a heptadecyl group, hold considerable academic and industrial significance primarily due to their amphiphilic nature. This structure, featuring a polar imidazoline head group and a long nonpolar hydrocarbon tail, makes them effective cationic surfactants. nih.gov Their ability to adsorb at interfaces is central to their various applications.

In materials science and industrial chemistry, these compounds are extensively studied as corrosion inhibitors, particularly for mild steel in acidic and carbon dioxide-saturated environments. researchgate.net The imidazoline ring, with its two nitrogen atoms, can readily adsorb onto metal surfaces, while the long heptadecyl tail forms a hydrophobic barrier that protects the metal from the corrosive environment. researchgate.netresearchgate.net Research has demonstrated that longer hydrocarbon chains can enhance this protective effect. researchgate.net Beyond corrosion inhibition, their surfactant properties are utilized in roles such as fabric softeners, antistatic agents, and emulsifiers. researchgate.netnih.govresearchgate.net

From a pharmacological perspective, the imidazoline scaffold is a recognized pharmacophore that interacts with specific imidazoline receptors (I₁, I₂, and I₃). nih.gov While much of the pharmacological research has focused on derivatives with smaller substituents, the potential for long-chain derivatives to exhibit unique biological activities remains an area of interest. The interaction of these compounds with biological membranes and their potential to modulate receptor function are subjects of ongoing scientific inquiry.

Current Research Landscape of Heptadecyl Imidazoline Hydrochloride and Related Analogs

The current research landscape for heptadecyl imidazoline hydrochloride and its analogs is dominated by investigations into their performance as corrosion inhibitors. Studies focus on synthesizing novel derivatives and optimizing their inhibition efficiency under various conditions, such as in carbon dioxide-saturated saline solutions, which mimic environments found in the oil and gas industry. researchgate.netnih.gov

Research often involves the synthesis of complexes of imidazoline derivatives with hydrochloric acid (HCl) in different molar ratios to fine-tune their properties. researchgate.net For instance, studies have prepared complexes of imidazoline derivatives with HCl in 1:1, 1:2, and 1:3 molar ratios and evaluated their protective capabilities on steel. researchgate.net Findings indicate that the inhibition efficiency can be significantly high, often exceeding 95%, and can be influenced by both the inhibitor concentration and the molar ratio of the hydrochloride salt. researchgate.netresearchgate.net

Modern studies increasingly combine experimental work with theoretical calculations, such as quantum chemical calculations, to understand the adsorption mechanisms at a molecular level. nih.gov These theoretical models help to explain how the inhibitor molecules adsorb onto the steel surface, providing insights that can guide the design of even more effective inhibitors. nih.gov The development of composite inhibitors, where imidazolines are combined with other substances to achieve synergistic effects, is also an active area of research. researchgate.net

The following table presents research findings on the effectiveness of long-chain imidazoline derivatives as corrosion inhibitors for steel.

| Inhibitor Type | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |

| Diethylenetetramine-derived heptadecyl imidazoline | 0.5 M NaCl (CO₂ saturated) | 100 ppm | 40 °C | 95% | researchgate.net |

| Tetraethylenepentamine-derived heptadecyl bis-imidazoline | 0.5 M NaCl (CO₂ saturated) | 100 ppm | 40 °C | 96% | researchgate.net |

| Imidazoline-HCl Complex (1:1 ratio) | 1% NaCl (CO₂ saturated) | 100 ppm | Not Specified | 97.1% | researchgate.net |

| Imidazoline-HCl Complex (1:2 ratio) | 1% NaCl (CO₂ saturated) | 100 ppm | Not Specified | 97.3% | researchgate.net |

| Imidazoline-HCl Complex (1:3 ratio) | 1% NaCl (CO₂ saturated) | 100 ppm | Not Specified | 98.8% | researchgate.net |

| Dimmer acid imidazoline derivative (DIMTU) | CO₂-containing oilfield produced water | 250 ppm | Not Specified | 98.54% | nih.gov |

Identified Research Gaps and Prospective Directions in Imidazoline Hydrochloride Studies

Despite extensive research into their use as corrosion inhibitors, several research gaps and future directions can be identified for heptadecyl imidazoline hydrochloride and related compounds.

One significant gap is the limited exploration of their potential applications in other fields. While the imidazoline core is known for its biological activity, research specifically targeting the pharmacological profiles of long-chain derivatives like the heptadecyl variant is sparse. Future studies could investigate their interactions with biological membranes, their potential as antimicrobial agents, or their specific activities at imidazoline and other receptor sites.

Another prospective direction lies in the development of more environmentally benign "green" inhibitors. Research into the biodegradability of long-chain imidazolines is crucial for applications where environmental release is a concern. researchgate.net Synthesizing these compounds from renewable feedstocks, such as fatty acids from vegetable oils, is a growing area of interest that aligns with the principles of sustainable chemistry. researchgate.net

Furthermore, there is room for more advanced structure-property relationship studies. While it is known that the length of the alkyl chain affects performance, a deeper, systematic investigation into how modifications to both the alkyl chain (e.g., branching, unsaturation) and the imidazoline ring affect adsorption, self-assembly, and inhibition efficiency could lead to the rational design of superior inhibitors. The exploration of novel imidazoline-based oligomeric or polymeric structures as highly persistent corrosion inhibitors also presents a promising research avenue.

Properties

CAS No. |

63907-15-3 |

|---|---|

Molecular Formula |

C20H41ClN2 |

Molecular Weight |

345.0 g/mol |

IUPAC Name |

2-heptadecyl-4,5-dihydro-1H-imidazol-1-ium;chloride |

InChI |

InChI=1S/C20H40N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;/h2-19H2,1H3,(H,21,22);1H |

InChI Key |

IXSXQWMXSQIKON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NCC[NH2+]1.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization of Heptadecyl Imidazoline Hydrochloride

Classic and Contemporary Synthetic Pathways for Heptadecyl Imidazoline (B1206853) Hydrochloride

The synthesis of heptadecyl imidazoline hydrochloride is achieved through various chemical pathways, ranging from traditional condensation reactions to modern, efficiency-focused approaches. The initial step in these syntheses is the formation of the heptadecyl imidazoline base, which is subsequently converted to its hydrochloride salt.

Condensation Reactions Utilizing Fatty Acids and Polyamines

The most established method for synthesizing 2-alkyl-imidazolines is the condensation reaction between a long-chain fatty acid and a polyamine. For heptadecyl imidazoline, this typically involves the reaction of stearic acid (a C18 fatty acid which provides the C17 heptadecyl tail) with a polyamine such as diethylenetriamine (B155796) (DETA).

The reaction proceeds in two main stages. Initially, the fatty acid and the polyamine react at a lower temperature (around 80-150°C) to form an intermediate amide, specifically an alkylamidoamine. google.com In the second stage, the temperature is elevated (often to 190-220°C) under vacuum to facilitate the cyclization of the amide intermediate. google.com This process involves the elimination of a water molecule to form the five-membered imidazoline ring. Conventional thermal methods often require long reaction times, typically 8 to 10 hours, and can result in lower yields (75-80%) and the formation of by-products like bis-amides. google.comresearchgate.netresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) Approaches for Imidazoline Derivatives

To overcome the limitations of conventional heating, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful alternative for producing imidazoline derivatives. researchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction time and often an increase in product yield. orientjchem.org

For the synthesis of imidazolines from fatty acids and DETA, MAOS can reduce the reaction time from several hours to just 5-10 minutes. researchgate.netresearchgate.net This rapid, solvent-free approach not only accelerates the synthesis but also leads to higher yields, typically in the range of 89-91%, and products of high purity. researchgate.netresearchgate.net The efficiency of MAOS is attributed to the direct interaction of microwave energy with the polar molecules in the reaction, promoting rapid internal heating. orientjchem.org

Exploration of Green Chemistry Principles in Imidazoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of imidazolines to create more environmentally benign processes. A key aspect of this is the use of renewable starting materials. Fatty acids derived from natural sources like palm oil, soybean oil, or rice bran oil are frequently used as sustainable alternatives to petroleum-derived feedstocks. researchgate.netaip.orgmdpi.com

Furthermore, the adoption of techniques like MAOS aligns with green chemistry principles by reducing energy consumption due to shorter reaction times. orientjchem.orgnih.gov Many microwave-assisted syntheses can also be performed under solvent-free conditions, which eliminates the need for potentially hazardous organic solvents and simplifies product purification. researchgate.net

Catalytic Systems Employed in Imidazoline Hydrochloride Formation

Various catalytic systems can be employed to facilitate the formation of the imidazoline ring. While some thermal syntheses proceed without a catalyst, the use of one can improve reaction rates and yields. google.com Acid catalysts, such as p-toluenesulfonic acid, are commonly used in condensation reactions. lew.ro Other reported catalysts for imidazoline synthesis from different precursors include elemental sulfur, various metal salts like zinc and iron tetrafluoroborates, and chromium oxide nanoparticles. rsc.orgrsc.orgnih.govresearchgate.net

Once the heptadecyl imidazoline base is synthesized and purified, it is converted to its hydrochloride salt. This is typically achieved through a straightforward acid-base reaction by treating the imidazoline with hydrochloric acid. This protonates one of the nitrogen atoms in the imidazoline ring, forming the stable hydrochloride salt. labshake.com

Optimization of Reaction Conditions for Enhanced Yield and Purity of Heptadecyl Imidazoline Hydrochloride

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. Key parameters that are often adjusted include the molar ratio of reactants, reaction time, and temperature (or microwave power).

In the microwave-assisted synthesis of imidazolines from palm fatty acid and DETA, the molar ratio of the reactants has a significant impact on the product yield. Research has shown that increasing the proportion of DETA relative to the fatty acid can substantially improve the yield.

| Fatty Acid : DETA Molar Ratio | Microwave Power (Watts) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 2 : 0.5 | 850 | 8 | 46.6 |

| 2 : 0.75 | 850 | 8 | - |

| 2 : 1 | 850 | 8 | 91.7 |

| 2 : 1.5 | 850 | 8 | - |

*Data adapted from studies on palm fatty acid and DETA. A remarkable increase in yield was observed when the ratio was increased from 2:0.5 to 2:1, after which further increases had a negligible effect. researchgate.net

Similarly, for conventional synthesis methods, controlling the temperature profile is important. A graded increase in temperature allows for the initial formation of the amide at a lower temperature before promoting the higher-temperature cyclization, which can help reduce the formation of unwanted side products. google.com

Advanced Spectroscopic Techniques for Structural Elucidation of Heptadecyl Imidazoline Hydrochloride

The confirmation of the chemical structure of heptadecyl imidazoline hydrochloride relies on a combination of advanced spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. The successful formation of the imidazoline ring is confirmed by the appearance of a characteristic absorption band for the C=N (imine) stretch, typically observed around 1608-1610 cm⁻¹. ampp.orgwhiterose.ac.uk The disappearance of the C=O amide band (around 1650-1655 cm⁻¹) from the intermediate indicates the completion of the cyclization reaction. ampp.orgwhiterose.ac.uk Other significant peaks include those for C-N stretching and the stretching vibrations of the long alkyl (-CH-) chain. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: In the ¹H NMR spectrum, signals corresponding to the protons in the imidazoline ring are characteristic. For instance, the protons of the -N-CH₂-CH₂-N- moiety in the ring typically appear as distinct signals. The long heptadecyl chain produces a large, complex signal in the aliphatic region of the spectrum. lew.ro

¹³C NMR: The ¹³C NMR spectrum is particularly useful for confirming the imidazoline structure. A key signal is the resonance of the C=N carbon atom within the imidazoline ring, which appears significantly downfield, often around 168-170 ppm. ampp.orgwhiterose.ac.uk The carbons of the heptadecyl chain give rise to a series of signals in the upfield region of the spectrum.

| Technique | Functional Group / Atom | Characteristic Signal / Peak |

|---|---|---|

| FTIR | C=N Stretch (Imidazoline Ring) | ~1610 cm⁻¹ |

| FTIR | C=O Stretch (Amide Intermediate) | ~1655 cm⁻¹ |

| ¹³C NMR | C=N Carbon (Imidazoline Ring) | ~168-170 ppm |

| ¹³C NMR | C=O Carbon (Amide Intermediate) | ~173 ppm |

*Data compiled from spectroscopic studies of imidazoline and amide compounds. ampp.orgwhiterose.ac.uk

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its identity. The mass spectrum of 2-heptadecyl imidazoline would show a molecular ion peak corresponding to its molecular formula, C₂₀H₄₀N₂. massbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the heptadecyl imidazoline hydrochloride molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of heptadecyl imidazoline hydrochloride is expected to exhibit characteristic signals corresponding to the different types of protons present in the molecule. The long heptadecyl chain will show a prominent triplet for the terminal methyl (CH₃) group at approximately 0.85 ppm and a broad multiplet for the numerous methylene (B1212753) (CH₂) groups in the aliphatic chain, typically between 1.22 and 1.67 ppm. rsc.org The methylene groups of the imidazoline ring are expected to appear as multiplets in the range of 3.0 to 4.0 ppm. Protons attached to the nitrogen atoms and the proton of the hydrochloride salt may show broad signals with chemical shifts that can be influenced by solvent and concentration. In some cases, specific protons on the imidazoline ring can appear as singlets around 7.13 and 7.58 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon of the terminal methyl group of the heptadecyl chain would appear at the most upfield region (around 14 ppm). The numerous methylene carbons of the alkyl chain will resonate in the range of 22 to 32 ppm. The carbons of the imidazoline ring are expected to be observed further downfield, with the C=N carbon appearing at a significantly lower field due to its sp² hybridization and proximity to the electronegative nitrogen atoms.

Table 1: Representative ¹H NMR Spectral Data for Imidazoline Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Terminal CH₃ (Heptadecyl) | ~0.85 | Triplet |

| Methylene CH₂ (Heptadecyl) | ~1.22 - 1.67 | Broad Multiplet/Singlet |

| Imidazoline Ring CH₂ | ~3.0 - 4.0 | Triplet/Multiplet |

| Imidazole (B134444) Ring CH | ~6.86 - 7.58 | Singlet |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of heptadecyl imidazoline hydrochloride will display characteristic absorption bands that confirm its structure.

A key absorption band is that of the C=N (imine) stretching vibration within the imidazoline ring, which typically appears in the region of 1601-1646 cm⁻¹. lew.roresearchgate.net The N-H stretching vibration of the protonated amine (hydrochloride salt) is expected to produce a broad band in the range of 3244-3248 cm⁻¹. lew.ro The C-N stretching vibration can be observed as a very intense band between 1237-1239 cm⁻¹. lew.ro Additionally, the aliphatic C-H stretching vibrations from the long heptadecyl chain will be evident as strong peaks around 2850-2960 cm⁻¹. The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target compound.

Table 2: Key FTIR Absorption Bands for Heptadecyl Imidazoline Hydrochloride

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (salt) | ~3244 - 3248 | Broad, Strong |

| C-H Stretch (aliphatic) | ~2850 - 2960 | Strong |

| C=N Stretch (imidazoline) | ~1601 - 1646 | Medium to Strong |

| C-N Stretch | ~1237 - 1239 | Strong |

Mass Spectrometry (MS), Including GC-MS and LC-MS, for Purity and Compositional Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and identifying individual components. gdut.edu.cn

In the mass spectrum of heptadecyl imidazoline hydrochloride, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would confirm the molecular weight of the free base or the cation, respectively. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of the heptadecyl chain or fragments from the imidazoline ring can produce characteristic daughter ions.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. gdut.edu.cn For less volatile or thermally labile compounds like imidazoline salts, LC-MS is often the preferred method. j-cst.orgnih.gov The use of mass spectrometry libraries can aid in the identification of the compound and any potential impurities. j-cst.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. While the long alkyl chain of heptadecyl imidazoline hydrochloride does not absorb in the UV-Vis region, the imidazoline ring contains chromophores (the C=N bond and non-bonding electrons on the nitrogen atoms) that can undergo electronic transitions.

The UV-Vis spectrum of imidazoline derivatives may show absorption bands corresponding to n→π* and π→π* transitions. These absorptions are typically observed in the ultraviolet region of the spectrum. The position and intensity of these absorption bands can be influenced by the solvent and the specific substitution on the imidazoline ring. researchgate.net This technique can be used to study the electronic structure and can also be applied for quantitative analysis.

Chromatographic Methods for Separation and Purification of Heptadecyl Imidazoline Hydrochloride

Chromatographic techniques are essential for the separation and purification of synthesized compounds from reaction mixtures and for assessing their purity. The choice of chromatographic method depends on the properties of the compound and the nature of the impurities.

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. msu.edursc.org For imidazoline derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. rsc.org The mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or acetonitrile). msu.edursc.org The addition of a small amount of a base, such as triethylamine (B128534) or ammonia, to the mobile phase can be necessary to prevent the tailing of basic compounds like imidazolines. oup.com Visualization of the spots on the TLC plate can be achieved using UV light or staining agents like iodine or phosphomolybdic acid. msu.edu

Column chromatography is a preparative technique used to purify the desired compound on a larger scale. msu.edu The stationary phase, typically silica gel or alumina, is packed into a column, and the crude product is loaded onto the top. msu.edu The chosen solvent system, determined from TLC analysis, is then passed through the column to elute the different components at different rates, allowing for their separation. rsc.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov For the analysis of imidazoline derivatives, a capillary column is typically used. researchgate.net The choice of the stationary phase and the temperature program are critical for achieving good separation. j-cst.org A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. gdut.edu.cnresearchgate.net Derivatization may sometimes be necessary to increase the volatility of the analytes. gdut.edu.cn

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and quantification of a broad range of compounds, including those that are not suitable for GC analysis. researchgate.net For imidazoline derivatives, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netmdpi.com The mobile phase is often buffered to control the ionization state of the analyte and improve peak shape. mdpi.com UV detection is frequently employed for imidazolines due to the presence of the chromophoric imidazoline ring. researchgate.net Chiral HPLC can also be used to separate enantiomers of chiral imidazoline derivatives. mdpi.com

Table 3: Common Chromatographic Techniques for Imidazoline Analysis

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection Method |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate, often with base | UV light, Staining agents |

| Column Chromatography | Silica Gel, Alumina | Solvent system from TLC | Fraction collection and analysis |

| GC | Capillary Column (e.g., HP-5MS) | Inert gas (e.g., Helium, Nitrogen) | FID, MS |

| HPLC (Reversed-Phase) | C18, C8 | Water/Acetonitrile or Methanol, buffered | UV, MS |

Mechanistic Investigations into the Functional Roles of Heptadecyl Imidazoline Hydrochloride

Interfacial Adsorption Mechanisms of Heptadecyl Imidazoline (B1206853) Hydrochloride on Substrates

The efficacy of heptadecyl imidazoline hydrochloride as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a substrate surface, typically a metal, forming a protective barrier between the material and the corrosive environment. This adsorption is a complex process governed by the physicochemical properties of the inhibitor molecule, the nature of the substrate, and the characteristics of the surrounding medium.

To quantitatively describe the adsorption behavior of heptadecyl imidazoline hydrochloride on a substrate surface, adsorption isotherm models are employed. These models mathematically describe the relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the surface at a constant temperature. researchgate.net The Langmuir and Freundlich isotherms are two of the most commonly used models in this context. biointerfaceresearch.com

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the surface, forming a monolayer, with no interaction between the adsorbed molecules. biointerfaceresearch.com It is often indicative of a chemisorption process, although it can also describe physisorption. The fit of experimental data to the Langmuir model suggests that a uniform protective film is formed on the substrate. nih.gov

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. biointerfaceresearch.com This model is often applied to processes involving physisorption, where weaker, multi-layered interactions may occur.

Studies on imidazoline derivatives show that their adsorption often aligns well with the Langmuir model, suggesting the formation of a stable monolayer on the metal surface. nih.govresearchgate.net This monolayer acts as a barrier, effectively isolating the substrate from the corrosive species in the environment.

Table 1: Representative Adsorption Isotherm Parameters for Imidazoline-based Inhibitors

| Isotherm Model | Parameter | Value | Description |

|---|---|---|---|

| Langmuir | Kads (L/mol) | 1.5 x 104 | Adsorption equilibrium constant, indicating strong adsorption. |

| R2 | 0.998 | Correlation coefficient, indicating a good fit to the model. | |

| Freundlich | KF ((mg/g)(L/mg)1/n) | 18.5 | Freundlich constant related to adsorption capacity. |

| n | 1.2 | Heterogeneity factor; a value > 1 indicates favorable adsorption. |

Note: The data in this table are representative values based on published studies of long-chain imidazoline inhibitors and serve to illustrate the application of these models.

The spontaneity and nature of the adsorption of heptadecyl imidazoline hydrochloride can be elucidated by examining key thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads). redalyc.org

The Gibbs free energy of adsorption is a critical parameter for determining the mechanism of adsorption. Generally, ΔG°ads values around -20 kJ/mol or less negative are associated with electrostatic interactions between the charged molecule and the charged metal surface, a process known as physisorption. researchgate.net Values around -40 kJ/mol or more negative are indicative of chemisorption, where charge sharing or transfer occurs between the inhibitor molecules and the metal surface to form a coordinate-type bond. nih.gov For many imidazoline inhibitors, the calculated ΔG°ads values fall in a range that suggests a mixed-mode adsorption, involving both physisorption and chemisorption. nih.gov

The sign of the enthalpy of adsorption (ΔH°ads) indicates whether the process is exothermic (negative value) or endothermic (positive value). An exothermic process suggests that adsorption is favored at lower temperatures, while an endothermic process indicates the opposite. redalyc.orgresearchgate.net

Table 2: Thermodynamic Parameters for the Adsorption of an Imidazoline Inhibitor

| Parameter | Value | Interpretation |

|---|---|---|

| ΔG°ads (kJ/mol) | -35.8 | Indicates a spontaneous adsorption process with contributions from both physisorption and chemisorption. |

| ΔH°ads (kJ/mol) | -15.2 | The negative value signifies an exothermic adsorption process, which is more favorable at lower temperatures. |

| ΔS°ads (J/mol·K) | 68.4 | The positive value suggests an increase in disorder at the solid-liquid interface as inhibitor molecules replace adsorbed water molecules. |

Note: This table presents typical thermodynamic values for long-chain imidazoline inhibitors to demonstrate their adsorption characteristics.

The molecular structure of heptadecyl imidazoline hydrochloride is key to its effectiveness as an adsorption-based inhibitor. The molecule possesses two primary functional components: a long hydrophobic heptadecyl (C17) alkyl chain and a polar imidazoline head group containing nitrogen heteroatoms.

Heptadecyl Chain: This long hydrocarbon tail is hydrophobic. Once the polar head group adsorbs onto the substrate surface, these long chains orient themselves away from the surface, creating a tightly packed, non-polar barrier. fudutsinma.edu.ng This layer physically blocks the approach of corrosive species like water and chloride ions to the metal surface. The length of the alkyl chain is crucial; longer chains generally provide better surface coverage and a more robust hydrophobic layer, enhancing inhibition efficiency. fudutsinma.edu.ng

Imidazoline Ring and Heteroatoms: The polar head of the molecule contains an imidazoline ring with two nitrogen atoms. These nitrogen atoms have lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron in steel), forming strong coordinate covalent bonds. researchgate.net This process is a form of chemisorption. Additionally, in acidic solutions, the nitrogen atoms can become protonated, leading to a positively charged molecule. This allows for electrostatic attraction (physisorption) to a negatively charged metal surface. The presence of the π-electrons in the imidazoline ring can also contribute to the adsorption process through interaction with the metal surface.

Electrochemical Mechanisms in Corrosion Inhibition by Heptadecyl Imidazoline Hydrochloride

Electrochemical techniques are vital for investigating the mechanisms by which heptadecyl imidazoline hydrochloride inhibits corrosion. These methods provide direct insight into how the inhibitor alters the electrochemical reactions that drive the corrosion process at the metal-solution interface.

Potentiodynamic polarization (PDP) is a widely used technique to determine the corrosion rate and to understand the inhibition mechanism. researcher.life The experiment involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plot provides key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr). nih.gov

The inhibition mechanism can be classified by observing the change in Ecorr in the presence of the inhibitor.

If the change in Ecorr is significant in the positive (anodic) direction, the inhibitor primarily slows down the metal dissolution (anodic) reaction.

If the shift is in the negative (cathodic) direction, it primarily inhibits the hydrogen evolution or oxygen reduction (cathodic) reaction.

If there is only a minor shift in Ecorr, the inhibitor affects both reactions and is classified as a mixed-type inhibitor . researchgate.net

Studies on imidazoline derivatives, including those with long alkyl chains, consistently show that they function as mixed-type inhibitors. researchgate.netfudutsinma.edu.ng They suppress both the anodic dissolution of the metal and the cathodic reactions by adsorbing onto the surface and blocking the active sites where these reactions occur. researchgate.net The reduction in the corrosion current density (icorr) in the presence of the inhibitor is a direct measure of its effectiveness.

Table 3: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without an Imidazoline Inhibitor

| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 (Blank) | -475 | 1050 | - |

| 50 | -482 | 157 | 85.0 |

| 100 | -488 | 84 | 92.0 |

Note: Data are representative of typical results for long-chain imidazoline inhibitors in acidic media. Inhibition Efficiency (IE%) is calculated from the icorr values.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of the metal/solution interface. researchgate.net By applying a small amplitude AC signal over a range of frequencies, EIS can probe the resistance and capacitance of the electrochemical system. jmaterenvironsci.com The results are often modeled using an equivalent electrical circuit to extract quantitative parameters.

Two key parameters obtained from EIS data are:

Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A large Rct value indicates high resistance to charge transfer across the interface, meaning the corrosion reactions are slow. The presence of an effective inhibitor like heptadecyl imidazoline hydrochloride leads to a significant increase in Rct as the adsorbed film impedes the corrosion process. fudutsinma.edu.ngktu.lt

Double-Layer Capacitance (Cdl): This value is related to the capacitance of the electrical double layer at the metal-solution interface. The Cdl value tends to decrease in the presence of an inhibitor. ktu.lt This decrease is attributed to the replacement of water molecules (with a high dielectric constant) at the interface by the organic inhibitor molecules (with a lower dielectric constant) and/or an increase in the thickness of the electrical double layer due to the formation of the inhibitor film. jmaterenvironsci.com

Table 4: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in Acid Solution

| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 (Blank) | 45 | 120 | - |

| 50 | 310 | 45 | 85.5 |

| 100 | 580 | 32 | 92.2 |

Note: The data are illustrative of typical EIS results for imidazoline-based inhibitors. Inhibition Efficiency (IE%) is calculated from the Rct values.

Table of Mentioned Compounds

| Compound Name |

|---|

| Heptadecyl Imidazoline Hydrochloride |

| Water |

| Chloride |

| Iron |

| Hydrogen |

Formation and Stability of Protective Films on Metal Surfaces

The efficacy of heptadecyl imidazoline hydrochloride as a corrosion inhibitor is fundamentally linked to its ability to form a persistent and protective film on metal surfaces. This film acts as a physical barrier, isolating the metal from the corrosive environment. The formation of this protective layer is primarily governed by the adsorption of the imidazoline molecules onto the metal substrate. intercorr.com.brdntb.gov.ua

The molecular structure of heptadecyl imidazoline hydrochloride facilitates a strong interaction with the metal surface. The imidazoline ring, with its two nitrogen atoms, serves as a polar head group that readily adsorbs onto the metal. dntb.gov.ua This adsorption can occur through a combination of physisorption, involving electrostatic interactions between the protonated imidazoline and the charged metal surface, and chemisorption, involving the sharing of electrons between the nitrogen atoms and the metal's d-orbitals. mdpi.com

Once adsorbed, the long heptadecyl hydrocarbon tail, being hydrophobic, orients itself away from the metal surface and the aqueous corrosive medium. This arrangement of multiple inhibitor molecules leads to the formation of a dense, hydrophobic layer that repels water and other corrosive species, thereby mitigating the corrosion process. dntb.gov.uanih.gov The stability of this protective film is a critical factor in its long-term performance and is influenced by several factors including temperature, pressure, and the chemical composition of the corrosive environment. intercorr.com.brnih.gov Studies on similar long-chain organic inhibitors have shown that thermally treated films exhibit enhanced stability. nih.gov

Research on various imidazoline derivatives has consistently demonstrated their strong film-forming characteristics. mdpi.comresearchgate.net The stability of these films is often attributed to the strong adsorption of the polar head group and the van der Waals forces between the adjacent long hydrocarbon chains, which contribute to a more compact and durable protective layer. mdpi.com

Role of Protonation and Solution pH in Inhibitor Performance

The performance of heptadecyl imidazoline hydrochloride as a corrosion inhibitor is significantly influenced by the solution's pH, primarily through its effect on the protonation state of the imidazoline molecule. whiterose.ac.ukresearchgate.net In acidic environments, such as those often encountered in oil and gas production, the nitrogen atoms in the imidazoline ring can become protonated. researchgate.netwhiterose.ac.uk

This protonation imparts a positive charge to the inhibitor molecule, transforming it into a cationic surfactant. researchgate.netwhiterose.ac.uk This positive charge enhances the electrostatic attraction between the inhibitor and the metal surface, which is typically negatively charged in corrosive brines, leading to stronger adsorption and improved inhibition efficiency. whiterose.ac.uk Potentiometric titration data for similar imidazoline-based inhibitors suggest that at a pH of around 4.1, the two-step protonation of the imidazoline is complete, leading to enhanced solubility and molecular adsorption. whiterose.ac.uk

The degree of protonation is directly dependent on the pH of the surrounding solution. As the pH increases, the extent of protonation decreases, which can affect the inhibitor's solubility and its adsorption characteristics. whiterose.ac.uk Therefore, the optimal performance of heptadecyl imidazoline hydrochloride is expected within a specific pH range where it exists predominantly in its protonated, and thus more surface-active, form.

The table below summarizes the effect of pH on the properties of a typical imidazoline-based inhibitor.

| pH | Degree of Protonation | Inhibitor Solubility/Dispersibility | Adsorption on Metal Surface |

| Low (e.g., ~4.1) | High (Fully Protonated) | Increased | Enhanced |

| Neutral to High | Decreased | Potentially Reduced | May be Less Effective |

This table is generated based on the general behavior of imidazoline inhibitors as described in the cited literature. whiterose.ac.uk

Colloidal and Self-Assembly Behavior of Heptadecyl Imidazoline Hydrochloride

Determination of Critical Micelle Concentration (CMC)

Heptadecyl imidazoline hydrochloride, as a cationic surfactant, exhibits self-assembly in aqueous solutions to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). whiterose.ac.ukwikipedia.org The CMC is a crucial parameter as it often corresponds to the concentration at which optimal surface coverage and, consequently, maximum corrosion inhibition are achieved. researchgate.netwhiterose.ac.uk

Several experimental techniques are employed to determine the CMC of surfactants. These methods rely on detecting the sharp change in a physical property of the surfactant solution as the concentration crosses the CMC. nih.govnih.govekb.eg

Common Methods for CMC Determination:

Conductivity Measurement: This method is suitable for ionic surfactants like heptadecyl imidazoline hydrochloride. The specific conductivity of the solution changes linearly with concentration below the CMC. Above the CMC, the formation of micelles, which have a lower mobility than the individual surfactant ions, leads to a change in the slope of the conductivity versus concentration plot. nih.govnih.gov

Surface Tension Measurement: The surface tension of a surfactant solution decreases with increasing concentration up to the CMC. Beyond the CMC, the surface becomes saturated with surfactant molecules, and the surface tension remains relatively constant. A plot of surface tension against the logarithm of concentration is used to determine the CMC. nih.govnih.gov

Fluorescence Spectroscopy: This technique utilizes a fluorescent probe, such as pyrene, which is sensitive to the polarity of its microenvironment. In the aqueous phase, the probe experiences a polar environment. Upon micelle formation, the probe partitions into the nonpolar core of the micelle, leading to a change in its fluorescence spectrum, which can be used to determine the CMC. nih.gov

UV-Visible Spectroscopy: This method involves the use of an organic dye as a probe. The absorption spectrum of the dye changes when it is incorporated into the micelles, allowing for the determination of the CMC. nih.gov

For a TOFA/DETA (tall oil fatty acid/diethylenetriamine) based imidazoline inhibitor, which has a similar structure, the CMC was determined to be 12±2 ppm in deionized water at 20°C and 10±1 ppm in CO2 saturated 3 wt. % NaCl brines. researchgate.netwhiterose.ac.uk

Characterization of Micellar Structures and Dynamics

Above the CMC, heptadecyl imidazoline hydrochloride molecules aggregate to form micelles, which are typically spherical structures with a hydrophobic core composed of the heptadecyl chains and a hydrophilic shell formed by the protonated imidazoline head groups. rsc.orgnih.gov The size and shape of these micelles are influenced by factors such as surfactant concentration, temperature, pH, and the ionic strength of the solution. nih.gov

For a similar imidazoline-based inhibitor, the average hydrodynamic diameter of the micelles was found to be 329±70 nm in deionized water, indicating a polydisperse distribution. whiterose.ac.uk In a CO2 saturated brine solution, the characteristic micelle size was reported to be 18±9 nm. researchgate.netwhiterose.ac.uk

The dynamics of micelle formation and rearrangement are complex processes. Molecular dynamics simulations provide insights into the aggregation of surfactant molecules and the encapsulation of other molecules within the micellar core. rsc.orgnih.govnih.govresearchgate.net These simulations reveal that amphiphilic molecules aggregate and rearrange to form a stable micelle with a hydrophobic core and a hydrophilic corona extending into the solution. rsc.org Once formed, these micelles are generally stable against coalescence. rsc.org

Mechanisms of Interaction with Biological Systems (In Vitro and Molecular Level)

While the primary application of heptadecyl imidazoline hydrochloride is in industrial settings as a corrosion inhibitor, its surfactant nature implies potential interactions with biological systems, particularly cell membranes. Imidazoline derivatives, in general, have been studied for various biological activities. bohrium.comnih.gov

Membrane Interaction Models and Permeability Studies

The interaction of cationic surfactants with cell membranes, which are primarily composed of phospholipid bilayers, is a subject of extensive research. nih.govresearchgate.netchemrxiv.orgnih.gov Alkylated imidazolium (B1220033) salts have been shown to affect lipid membranes, leading to changes in membrane fluidity, conformational order, and lateral organization. nih.govresearchgate.net

The positively charged headgroup of heptadecyl imidazoline hydrochloride would be expected to interact with the negatively charged phosphate (B84403) groups of the phospholipids (B1166683) in the outer leaflet of the cell membrane. The long, hydrophobic heptadecyl tail can then insert into the hydrophobic core of the lipid bilayer. nih.govchemrxiv.org This insertion can disrupt the ordered structure of the membrane, leading to an increase in membrane fluidity and permeability. nih.govresearchgate.net

Studies on similar lipid-based imidazolium salts have demonstrated that their partitioning into lipid vesicles leads to significant changes in the lateral organization, curvature, and morphology of the vesicles, particularly at higher concentrations. nih.govresearchgate.net The extent of these effects is often dependent on the specific chemical structure of the surfactant, including the size of the headgroup and the length of the alkyl chain. nih.gov These interactions can ultimately influence the integrity and function of the cell membrane.

Mechanistic Investigations of Enzyme Modulation

Investigations into the direct enzymatic modulation by heptadecyl imidazoline hydrochloride are not extensively documented in publicly available research. However, the broader class of imidazoline derivatives, particularly those that are ligands for imidazoline receptors, have been studied for their interactions with certain enzymes. The primary enzymes of interest in this context are the monoamine oxidases (MAO-A and MAO-B).

The prevailing hypothesis is that the enzymatic effects of many imidazoline compounds are linked to their interaction with I2-imidazoline binding sites, a portion of which are located on the outer mitochondrial membrane and are associated with the MAO enzyme protein. nih.gov This association has led to research exploring the potential for imidazoline ligands to act as inhibitors of MAO.

A number of synthetic imidazoline ligands have been shown to interact with and inhibit MAO, although often with moderate potency. nih.gov The mechanism of this inhibition has been a subject of investigation. Studies on various imidazol(ine)/guanidine (B92328) drugs have indicated a direct interaction with the catalytic sites of both MAO-A and MAO-B isoforms. nih.gov Kinetic analyses have revealed that for several of these compounds, the inhibition of MAO-A is competitive in nature. nih.gov This suggests that these imidazoline derivatives may compete with the natural substrates of MAO for binding to the active site of the enzyme.

It is important to note that while I2-imidazoline binding sites are present on MAO, they appear to be distinct from the catalytic active site where enzymatic degradation of monoamines occurs. nih.gov Research has shown no significant correlation between the binding affinity of imidazol(ine)/guanidine drugs to I2-imidazoline receptors and their potency in inhibiting MAO-A or MAO-B activity. nih.govnih.gov This suggests that the I2-imidazoline receptors are not directly responsible for the observed MAO inhibition by these compounds. nih.gov

While specific inhibitory data for heptadecyl imidazoline hydrochloride is not available, the table below presents the inhibitory concentrations (IC50) for various other imidazoline and guanidine derivatives against MAO-A and MAO-B. This data provides context for the potential enzymatic activity of compounds within this class. The long heptadecyl alkyl chain of the subject compound could influence its affinity and inhibitory potential for these enzymes, a hypothesis that would require dedicated experimental verification.

Table 1: Inhibition of MAO-A and MAO-B by Various Imidazol(ine)/Guanidine Drugs

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Nature of MAO-A Inhibition |

|---|---|---|---|

| Guanabenz | 4 | > 1000 | Competitive |

| 2-BFI | 11 | > 1000 | Competitive |

| Cirazoline | 8 | > 1000 | Competitive |

| LSL 60101 | > 1000 | 16 | - |

This table is generated from data presented in a study on the inhibition of monoamine oxidase by imidazol(ine)/guanidine drugs and is intended to be illustrative of the activity of related compounds. nih.govnih.gov The IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Advanced Research Applications of Heptadecyl Imidazoline Hydrochloride

Applications in Materials Science Research

In materials science, the amphiphilic nature of heptadecyl imidazoline (B1206853) hydrochloride is leveraged for surface modification, the creation of protective coatings, and the development of novel functional materials.

One of the most extensively researched applications of heptadecyl imidazoline hydrochloride and its derivatives is in the prevention of metal corrosion, especially for mild steel in acidic and carbon dioxide-rich environments commonly found in the oil and gas industry. researchgate.netnih.gov The mechanism of protection involves the adsorption of the imidazoline molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. wikipedia.org

The adsorption process is facilitated by the chemical structure of the imidazoline derivative. The five-membered heterocyclic ring with two nitrogen atoms can be readily protonated in acidic media, leading to a positively charged molecule that strongly adsorbs onto the negatively charged metal surface. nih.govwhiterose.ac.uk The long heptadecyl hydrocarbon tail then forms a hydrophobic layer, which repels water and further prevents corrosion. researchgate.netwikipedia.org Research has shown that these compounds are effective in various corrosive environments, including those containing high concentrations of CO2 and H2S. researchgate.net

Studies have demonstrated that the inhibition efficiency of heptadecyl-tailed imidazolines increases with concentration and temperature. For instance, at a concentration of 100 ppm at 40°C, certain newly synthesized heptadecyl-tailed imidazolines have shown inhibition efficiencies as high as 96%. researchgate.net The adsorption of these inhibitors on steel surfaces has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Heptadecyl-Tailed Imidazolines

| Inhibitor Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Corrosive Medium |

|---|---|---|---|

| 100 | 40 | 84-96 | 0.5 M NaCl with CO2 |

| 150 | 25 | 90-96 | 15% HCl |

The data in this table is compiled from various studies on heptadecyl-tailed imidazoline derivatives and may not represent the exact values for heptadecyl imidazoline hydrochloride.

While direct research on heptadecyl imidazoline hydrochloride for nanomaterial synthesis is limited, the broader class of long-chain alkyl imidazolium (B1220033) salts, which share structural similarities, has been explored for the stabilization of nanoparticles. nih.gov The cationic head group of these molecules can adsorb onto the surface of newly formed nanoparticles, preventing their aggregation through electrostatic repulsion. The long alkyl chains then provide steric hindrance, further contributing to the stability of the nanoparticle dispersion. researchgate.net

The use of imidazolium-based ionic liquids with long hydrocarbon chains has been shown to effectively disperse and stabilize carbon nanotubes in aqueous solutions. researchgate.net This suggests a potential application for heptadecyl imidazoline hydrochloride in the preparation of stable nanoparticle-based fluids and composites. The ability of the long alkyl chain to interact with hydrophobic materials could be beneficial in creating stable dispersions of nanoparticles in organic matrices.

The development of "smart" or responsive materials is a growing area of research. Long-chain alkyl imidazolines have been investigated as "switchable surfactants." researchgate.net These molecules can have their surfactant properties turned on or off by an external trigger, such as the introduction or removal of CO2.

In their neutral state, these imidazoline derivatives are sparingly soluble in water. However, upon reaction with CO2 in an aqueous medium, they can form bicarbonate salts, which are much more water-soluble and act as effective cationic surfactants. researchgate.net This reversible process allows for the control of emulsification and de-emulsification, which could be valuable in applications such as enhanced oil recovery, environmental remediation, and in the formulation of smart cleaning agents. The heptadecyl chain in heptadecyl imidazoline hydrochloride would provide the necessary hydrophobicity for such applications.

Catalytic Applications of Heptadecyl Imidazoline Hydrochloride and Its Derivatives

The imidazoline ring is a versatile scaffold that has been explored in various catalytic applications. While research specifically on heptadecyl imidazoline hydrochloride as a catalyst is not extensive, the properties of related imidazoline derivatives suggest potential uses.

Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually an anion) from one phase to the other, where the reaction can then occur.

Imidazolium salts with long alkyl chains have been identified as potential phase transfer catalysts. orientjchem.org The cationic imidazolium head can pair with an anion in the aqueous phase, and the long alkyl chain enhances the solubility of this ion pair in the organic phase. This allows the anion to be transported into the organic phase to react with the organic substrate. Given that heptadecyl imidazoline hydrochloride is a cationic surfactant with a long alkyl chain, it possesses the fundamental structural requirements to function as a phase transfer catalyst.

Imidazoline derivatives have found significant use in homogeneous catalysis, particularly as ligands for transition metal catalysts and as organocatalysts. researchgate.netresearchgate.net Chiral imidazolines, for instance, are widely used in asymmetric synthesis to produce enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. researchgate.net The nitrogen atoms in the imidazoline ring can coordinate with metal centers, influencing the stereochemistry and reactivity of the catalytic complex.

Furthermore, the synthesis of imidazoline derivatives themselves can be catalyzed by transition metals. beilstein-journals.org While heptadecyl imidazoline hydrochloride itself is not typically used as a catalyst in this context, the study of its synthesis and the catalytic routes to produce it and related compounds is an active area of research. The potential for immobilizing imidazoline-based catalysts on solid supports to create heterogeneous catalysts is also an area of interest, as this would simplify catalyst recovery and reuse.

Role in Analytical Chemistry Methodologies

Heptadecyl imidazoline hydrochloride, owing to its chemical structure as a cationic surfactant, has potential and reported applications in various analytical chemistry methodologies. Its long hydrophobic heptadecyl chain and the positively charged imidazoline ring allow it to function as a specialized reagent in separation science and as a target analyte in sensing applications.

Use as a Reagent in Separation Science

While specific applications of heptadecyl imidazoline hydrochloride as a separation reagent are not widely documented, its properties as a cationic surfactant suggest its potential utility in ion-pair chromatography and capillary electrophoresis.

In ion-pair chromatography , a technique often performed in reverse-phase high-performance liquid chromatography (HPLC), reagents like heptadecyl imidazoline hydrochloride can be used to separate anionic or acidic analytes. The underlying principle involves the formation of an electrically neutral ion pair between the cationic imidazoline headgroup and the anionic analyte. km3.com.tw This process increases the hydrophobicity of the analyte, enhancing its retention on a nonpolar stationary phase. km3.com.tw The long heptadecyl chain would contribute significantly to this hydrophobicity, allowing for the separation of analytes that are otherwise poorly retained. The concentration of the ion-pairing reagent in the mobile phase is a critical parameter that can be optimized to control the retention and selectivity of the separation. researchgate.net

In capillary electrophoresis (CE) , heptadecyl imidazoline hydrochloride could be employed as a modifier of the capillary wall or as a component of the background electrolyte. Cationic surfactants are known to adsorb onto the negatively charged surface of fused silica (B1680970) capillaries, which can alter or even reverse the direction of the electroosmotic flow (EOF). nih.gov This modification is crucial for the separation of certain analytes, including other cations, by preventing their adsorption to the capillary wall and improving peak shape and resolution. The separation in CE is based on the differential migration rates of charged particles in an electric field. The use of a cationic surfactant like heptadecyl imidazoline hydrochloride can be particularly advantageous in the analysis of basic drugs or other cationic species. nih.gov

Applications in Spectrophotometric and Electrochemical Sensing

The detection and quantification of imidazoline derivatives, including heptadecyl imidazoline hydrochloride, are important for monitoring their presence in various matrices.

Spectrophotometric methods have been developed for the quantitative analysis of imidazoline-based compounds. One such method involves the reaction of imidazoline with bromocresol purple, a dye that exhibits a change in absorbance upon reaction, allowing for the determination of the imidazoline concentration using UV-Vis spectrophotometry. nih.gov This approach has been successfully used to study the migration of imidazoline corrosion inhibitors in concrete. nih.gov The inherent UV absorbance of the imidazole (B134444) ring, typically around 209 nm, can also be utilized for detection, although substitutions on the ring can shift the absorption wavelength. mdpi.comresearchgate.net

Electrochemical sensing offers another promising avenue for the detection of heptadecyl imidazoline hydrochloride. While specific sensors for this compound are not extensively reported, the electrochemical behavior of other imidazoline derivatives and hydrochloride salts has been investigated. nih.govrsc.org Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, could be adapted for its determination. nih.govnih.gov A sensor could be designed based on the electrochemical oxidation of the imidazoline moiety at a modified electrode surface, such as one incorporating multiwalled carbon nanotubes to enhance sensitivity. nih.gov The principle relies on the irreversible oxidation of the analyte, which produces a current signal proportional to its concentration.

| Analytical Technique | Potential Role of Heptadecyl Imidazoline Hydrochloride | Principle | Relevant Findings |

| Ion-Pair HPLC | Ion-Pairing Reagent | Forms a neutral, hydrophobic ion-pair with anionic analytes, increasing their retention on a reverse-phase column. km3.com.tw | The use of ion-pairing reagents allows for the separation of charged molecules that are typically not well-retained in reverse-phase chromatography. chromatographyonline.comchromatographyonline.com |

| Capillary Electrophoresis | Electrolyte Additive / Wall Coating | Modifies the capillary surface charge and electroosmotic flow, improving separation efficiency for cationic analytes. nih.gov | Cationic surfactants can prevent analyte adsorption to the capillary wall and enhance the resolution of separations. nih.gov |

| UV-Vis Spectrophotometry | Analyte | Reacts with indicator dyes like bromocresol purple, causing a measurable change in absorbance for quantification. nih.gov | Imidazoline derivatives have a characteristic UV absorption peak which can be used for detection. mdpi.com |

| Electrochemical Sensing | Analyte | Undergoes electrochemical oxidation at a modified electrode surface, generating a current signal proportional to its concentration. nih.gov | Modified electrodes can enhance the sensitivity and selectivity of voltammetric determination for hydrochloride salts and related compounds. nih.govnih.gov |

Environmental Science Research of Heptadecyl Imidazoline Hydrochloride

The widespread use of long-chain imidazolines as corrosion inhibitors and surfactants necessitates research into their environmental behavior, including their fate, transport, and potential for remediation.

Research into Environmental Fate and Degradation Pathways

The environmental persistence of heptadecyl imidazoline hydrochloride is influenced by several degradation pathways, primarily hydrolysis, and potentially photodegradation and thermal degradation.

Hydrolysis is a significant degradation mechanism for the imidazoline ring, particularly under acidic or alkaline conditions. whiterose.ac.uk Research on related imidazoline-based corrosion inhibitors shows that the hydrolysis is acid-catalyzed and proceeds via a two-step mechanism. whiterose.ac.uk The first step involves the opening of the imidazoline ring to form the corresponding amido-amine. This is followed by the cleavage of the amide group. whiterose.ac.uk The rate of this degradation is dependent on both pH and temperature, with the consumption of the imidazoline following a pseudo-first-order reaction mechanism. whiterose.ac.uk An activation energy of 72.0 ± 2.9 kJ mol⁻¹ has been reported for the hydrolysis of a tall oil fatty acid-based imidazoline. whiterose.ac.uk

Thermal degradation can also contribute to the breakdown of imidazoline derivatives. Studies on new imidazoline compounds have shown that thermal decomposition occurs in distinct stages at elevated temperatures, leading to the release of gaseous species. lew.ro The process involves the splitting of covalent bonds within the molecule, followed by the combustion of intermediate products at higher temperatures. lew.ro

Photodegradation is another potential environmental fate process. Cationic surfactants can undergo photocatalytic degradation in the presence of catalysts like titanium dioxide (TiO₂) and UV light. rsc.orgresearchgate.net This process involves the generation of highly reactive hydroxyl radicals that can break down the organic structure of the surfactant.

| Degradation Pathway | Mechanism | Key Factors | Products |

| Hydrolysis | Acid-catalyzed ring-opening followed by amide cleavage. whiterose.ac.uk | pH, Temperature | Amido-amine, Carboxylic Acid, Amine |

| Thermal Degradation | Splitting of covalent bonds and subsequent combustion of intermediates. lew.ro | High Temperature | Gaseous species (e.g., CO₂, H₂O, NH₃, HCl) |

| Photodegradation | Oxidation by reactive species (e.g., hydroxyl radicals) generated by a photocatalyst and UV light. rsc.org | UV Light, Photocatalyst (e.g., TiO₂) | Smaller organic molecules, CO₂, H₂O |

Studies on Adsorption and Transport in Environmental Matrices

As a cationic surfactant, heptadecyl imidazoline hydrochloride is expected to interact strongly with negatively charged components of environmental matrices such as soil and sediment.

Adsorption is a key process governing the mobility of this compound in the environment. Studies on similar long-chain alkylimidazolium ionic liquids have shown that they are strongly sorbed onto soils, particularly those with high cation exchange capacities and organic matter content. researchgate.net The primary mechanism is the electrostatic attraction between the positively charged imidazoline headgroup and negatively charged sites on clay minerals and organic matter. mdpi.com The long heptadecyl tail contributes to hydrophobic interactions, further strengthening the adsorption. researchgate.net This strong sorption suggests that the mobility of heptadecyl imidazoline hydrochloride in soil would be very limited, with the compound likely accumulating in the upper soil layers. researchgate.net Repeated application of such surfactants to sandy soils could potentially lead to an accumulation that induces soil water repellency. nih.gov

Transport through environmental matrices is consequently expected to be low. Column experiments with long-chain imidazolium salts have demonstrated that while small amounts may be transported through soil, the vast majority is retained. researchgate.net The elution profiles indicate very strong sorption, and the potential for leaching into groundwater is considered minimal, especially in soils with significant clay or organic content. researchgate.net

Investigation of Bioremediation Mechanisms

Bioremediation offers an environmentally friendly approach to cleaning up contaminants. The biodegradability of heptadecyl imidazoline hydrochloride is a key area of research.

Studies on the biodegradation of imidazolium-based ionic liquids by activated sludge microorganisms have revealed important structure-activity relationships. nih.gov It has been observed that the susceptibility to microbial decomposition increases with the length of the alkyl side chain. nih.gov This suggests that the long heptadecyl chain of heptadecyl imidazoline hydrochloride may make it more amenable to initial microbial attack, likely through ω- and subsequent β-oxidation of the alkyl chain.

However, a significant finding from these studies is the general recalcitrance of the imidazolium ring to cleavage. nih.gov While primary biodegradation of the alkyl chain can occur, mineralization (complete breakdown to CO₂, water, and inorganic compounds) is often incomplete due to the stability of the heterocyclic ring. nih.gov There are exceptions, as some microorganisms, such as Mycobacterium smegmatis, have been shown to be capable of splitting the imidazole ring of histamine. nih.gov The enzymatic pathways for such ring cleavage are a subject of ongoing research.

Surfactant-enhanced bioremediation is another relevant concept, where the addition of surfactants can increase the bioavailability of hydrophobic pollutants to microorganisms, thereby accelerating their degradation. nih.govnih.gov In this context, heptadecyl imidazoline hydrochloride could itself potentially facilitate the bioremediation of other co-contaminants.

Computational and Theoretical Studies of Heptadecyl Imidazoline Hydrochloride

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are used to investigate the intrinsic properties of a single molecule of heptadecyl imidazoline (B1206853) hydrochloride. These studies reveal details about its geometry, electron distribution, and inherent reactivity.

Density Functional Theory (DFT) is a robust computational method used to model the electronic structure of molecules. nih.govnih.gov For heptadecyl imidazoline hydrochloride, DFT is applied to determine its most stable three-dimensional geometry (optimized structure) and to calculate various electronic properties. aimspress.com The theory is effective in analyzing the structure-property relationships of imidazoline derivatives. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. irjweb.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

For heptadecyl imidazoline hydrochloride, the HOMO is typically localized on the electron-rich imidazoline ring, particularly around the nitrogen atoms. The LUMO's location can vary but is also generally associated with the heterocyclic ring. The energies of these orbitals, EHOMO and ELUMO, are important descriptors. A higher EHOMO value indicates a greater tendency to donate electrons, whereas a lower ELUMO value suggests a greater ability to accept electrons.

The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller energy gap implies that the molecule can be more easily excited, making it more chemically reactive. Conversely, a larger energy gap signifies higher kinetic stability and lower chemical reactivity. irjweb.com Studies on similar imidazoline derivatives have shown that the length of the alkyl chain can influence these energy values. researchgate.net

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | 3.5 to 5.0 |

Beyond FMO analysis, DFT is used to calculate a range of molecular descriptors that quantify reactivity and physical properties.

Fukui Indices: These are used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net For heptadecyl imidazoline hydrochloride, Fukui functions typically identify the nitrogen atoms of the imidazoline ring as the primary sites for electrophilic attack (electron donation). This is consistent with their role in adsorbing onto positively charged metal surfaces. researchgate.net

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include chemical hardness (η), softness (σ), and electronegativity (χ). Hardness is a measure of resistance to charge transfer, with a larger HOMO-LUMO gap corresponding to greater hardness. irjweb.com Electronegativity indicates the molecule's ability to attract electrons. These descriptors provide a quantitative basis for comparing the reactivity of different imidazoline derivatives. nih.gov

| Descriptor | Significance |

|---|---|

| Dipole Moment (µ) | Indicates molecular polarity and influences solubility and intermolecular interactions. |

| Chemical Hardness (η) | Measures resistance to deformation of electron cloud; related to stability. |

| Electronegativity (χ) | Reflects the power of the molecule to attract electrons. |

| Fukui Function (f(r)) | Identifies the most reactive atomic sites within the molecule for electron transfer. |

Molecular Dynamics (MD) Simulations of Heptadecyl Imidazoline Hydrochloride Systems

While quantum chemistry focuses on single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules over time. This approach is ideal for modeling the interaction of heptadecyl imidazoline hydrochloride with its environment, such as on surfaces or in solution.

Heptadecyl imidazoline and its salts are widely used as corrosion inhibitors, a function that relies on their ability to adsorb onto metal surfaces and form a protective layer. MD simulations are instrumental in visualizing and quantifying this process. pku.edu.cnresearchgate.net

In these simulations, a system is constructed consisting of a metal surface (commonly iron, Fe, to simulate steel) and multiple heptadecyl imidazoline hydrochloride molecules in a simulated aqueous environment. dntb.gov.ua The simulation tracks the movement of each atom over time, governed by classical mechanics.

Key findings from MD simulations of similar long-chain imidazolines on Fe surfaces include:

Adsorption Orientation: The molecules adsorb onto the iron surface through the polar imidazoline headgroup. researchgate.netijsr.net The nitrogen atoms in the ring interact strongly with the metal atoms, leading to the molecule lying relatively flat against the surface. ijsr.net

Role of the Hydrophobic Tail: The long heptadecyl tail extends away from the metal surface into the solution. researchgate.net These tails can interact with each other, creating a dense, hydrophobic barrier that prevents corrosive species from reaching the metal.

Adsorption Energy: A critical output of MD simulations is the adsorption energy, which quantifies the strength of the interaction between the inhibitor molecule and the surface. A large negative adsorption energy indicates a strong and stable adsorption process. researchgate.net Studies have shown that increasing the length of the alkyl chain generally leads to stronger adsorption and a more stable protective film. researchgate.net

As an amphiphilic molecule, heptadecyl imidazoline hydrochloride exhibits surfactant-like behavior in solution. It possesses a hydrophilic (water-loving) head (the protonated imidazoline ring) and a long hydrophobic (water-fearing) tail (the heptadecyl chain). This dual nature drives the molecule to self-assemble into organized structures, such as micelles, in aqueous solutions. researchgate.net

MD simulations can model this aggregation process. By placing numerous heptadecyl imidazoline hydrochloride molecules in a simulated box of water, researchers can observe their spontaneous self-assembly. The simulations show that above a certain concentration (the critical micelle concentration), the molecules aggregate to minimize the unfavorable contact between the hydrophobic tails and water. nih.gov In the resulting micelles, the heptadecyl tails form a nonpolar core, while the hydrophilic imidazoline heads are exposed to the surrounding water. bohrium.com

These simulations provide valuable information on:

The shape and size of the aggregates formed. researchgate.net

The dynamics of micelle formation and stability.

The influence of factors like concentration and temperature on the aggregation behavior.

This understanding is crucial for applications where the surfactant properties of heptadecyl imidazoline hydrochloride are important.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Imidazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.netdigitaloceanspaces.com For imidazoline derivatives, including heptadecyl imidazoline hydrochloride, these models are instrumental in predicting their performance characteristics and in understanding the structural attributes that govern their efficacy in various applications.

Development of Predictive Models for Performance Characteristics

The development of predictive QSAR/QSPR models for imidazoline derivatives involves a systematic approach that includes dataset selection, calculation of molecular descriptors, and the application of statistical methods to generate a correlative model. These models are crucial for forecasting the performance of new, unsynthesized imidazoline derivatives, thereby accelerating the discovery of compounds with desired properties.

Various statistical techniques are employed to construct these models, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and machine learning algorithms like Artificial Neural Networks (ANN). researchgate.netnih.gov For instance, a QSPR study on imidazole (B134444) derivatives utilized both Genetic Algorithm–Multiple Linear Regression (GA–MLR) and Back-Propagation–Artificial Neural Network (BP–ANN) to predict quantum chemical properties such as entropy and enthalpy of formation. researchgate.net The results indicated that the BP–ANN model was superior for predicting entropy, showcasing the potential of non-linear methods in capturing complex structure-property relationships. researchgate.net